molecular formula C23H20N2O3 B6077278 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide

Cat. No. B6077278
M. Wt: 372.4 g/mol
InChI Key: ICYREFGUQXKMDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide, also known as BML-210, is a chemical compound that has been studied for its potential use in scientific research. It is a selective inhibitor of the transcription factor NF-κB, which plays a role in the regulation of immune and inflammatory responses. In

Mechanism of Action

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide works by selectively inhibiting the activation of NF-κB, a transcription factor that plays a role in the regulation of immune and inflammatory responses. NF-κB is activated in response to various stimuli, such as cytokines, growth factors, and pathogens. Once activated, NF-κB translocates to the nucleus and activates the transcription of genes involved in inflammation and immune responses. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide inhibits the translocation of NF-κB to the nucleus, thereby preventing the activation of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects
N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been shown to have anti-inflammatory effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli. N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has also been shown to inhibit the activation of various immune cells, such as macrophages, dendritic cells, and T cells, which play a role in the regulation of immune responses.

Advantages and Limitations for Lab Experiments

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has several advantages for use in lab experiments. It is a selective inhibitor of NF-κB, which allows for the specific targeting of NF-κB-mediated pathways. It has also been shown to have low toxicity in various cell types and animal models. However, there are also limitations to the use of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide in lab experiments. It has limited solubility in water, which can make it difficult to use in certain assays. It also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide. One area of interest is the potential use of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of more potent and selective inhibitors of NF-κB, which could have greater therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide and its effects on other signaling pathways.

Synthesis Methods

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide involves several steps, including the reaction of 2-amino-5-methylphenol with phosgene to form 2-chloro-5-methylphenol, which is then reacted with sodium azide to form 2-azido-5-methylphenol. The benzoxazole ring is formed by reacting 2-azido-5-methylphenol with 2-amino-3-ethoxybenzoic acid, followed by a reduction step to form the final product, N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide.

Scientific Research Applications

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide has been studied for its potential use in scientific research, particularly in the field of immunology. It has been shown to inhibit the activation of NF-κB, which is involved in the regulation of immune and inflammatory responses. This makes N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide a potential candidate for the treatment of various inflammatory diseases, such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

properties

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3/c1-3-27-18-8-6-7-16(13-18)22(26)24-20-14-17(12-11-15(20)2)23-25-19-9-4-5-10-21(19)28-23/h4-14H,3H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYREFGUQXKMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide

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